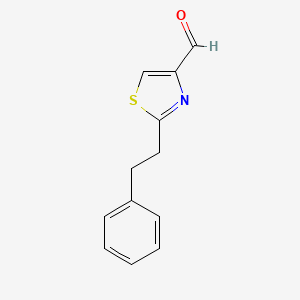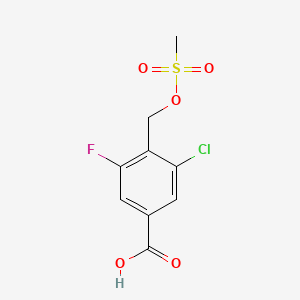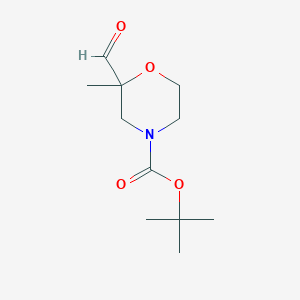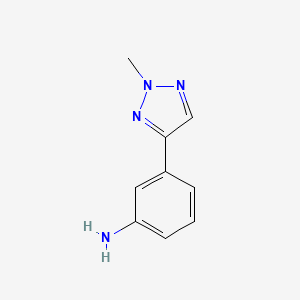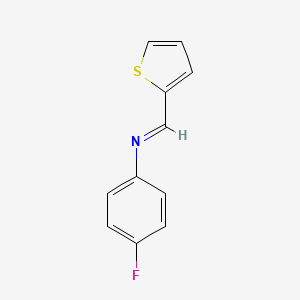
Antiviral agent 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 8 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that are designed to inhibit the replication of viruses, thereby preventing the spread of viral infections. This compound has shown efficacy against a range of viruses, making it a valuable tool in the fight against viral diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral agent 8 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of nucleoside analogs, which are modified nucleosides that mimic the natural building blocks of DNA and RNA. The synthesis process often includes steps such as fluorination, enantioselective aldol reactions, and annulative fluoride displacement . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for antiviral therapies. The process involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.
化学反応の分析
Types of Reactions: Antiviral agent 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include fluorinating agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antiviral activity to identify the most effective compounds.
科学的研究の応用
Antiviral agent 8 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies. In biology, it is used to investigate the interactions between viruses and host cells, providing insights into viral replication and pathogenesis. In medicine, this compound is being explored as a potential treatment for various viral infections, including those caused by coronaviruses, influenza viruses, and herpesviruses . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs.
作用機序
The mechanism of action of Antiviral agent 8 involves inhibiting viral replication by targeting specific stages of the viral life cycle. This compound interferes with the synthesis of viral DNA or RNA, preventing the virus from replicating and spreading . The molecular targets of this compound include viral enzymes such as polymerases and proteases, which are essential for viral replication. By binding to these enzymes, this compound blocks their activity, thereby inhibiting the production of new viral particles.
類似化合物との比較
Antiviral agent 8 is unique in its broad-spectrum antiviral activity, which sets it apart from other antiviral agents. Similar compounds include nucleoside analogs such as acyclovir and remdesivir, which also target viral replication but may have different mechanisms of action and efficacy profiles . Compared to these compounds, this compound has shown promising results in preclinical studies, indicating its potential as a versatile antiviral agent.
特性
分子式 |
C36H38F2O4 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
bis[2-(4-fluorophenyl)ethyl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C36H38F2O4/c1-27(11-7-13-29(3)35(39)41-25-23-31-15-19-33(37)20-16-31)9-5-6-10-28(2)12-8-14-30(4)36(40)42-26-24-32-17-21-34(38)22-18-32/h5-22H,23-26H2,1-4H3/b6-5+,11-7+,12-8+,27-9+,28-10+,29-13+,30-14+ |
InChIキー |
COHLILLHOLDEPW-KUHDAXAFSA-N |
異性体SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OCCC1=CC=C(C=C1)F)/C)/C)/C=C/C=C(/C(=O)OCCC2=CC=C(C=C2)F)\C |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCCC1=CC=C(C=C1)F)C=CC=C(C)C(=O)OCCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


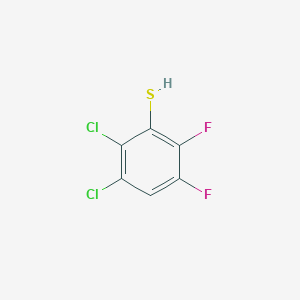
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
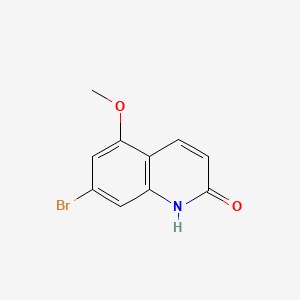
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
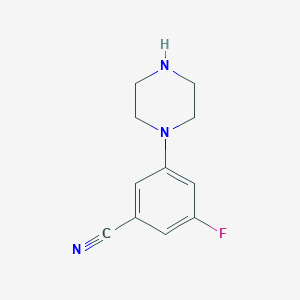
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
